2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide
CAS No.: 899955-23-8
Cat. No.: VC7338192
Molecular Formula: C17H13F3N2O4S
Molecular Weight: 398.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899955-23-8 |
|---|---|
| Molecular Formula | C17H13F3N2O4S |
| Molecular Weight | 398.36 |
| IUPAC Name | N-[2-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C17H13F3N2O4S/c1-10(15(23)21-13-8-4-3-7-12(13)17(18,19)20)22-16(24)11-6-2-5-9-14(11)27(22,25)26/h2-10H,1H3,(H,21,23) |
| Standard InChI Key | SIYGZFUAZPCFSS-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=CC=CC=C1C(F)(F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Introduction
The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide is a synthetic organic compound that combines elements of benzisothiazole and trifluoromethylphenyl groups. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis
The synthesis of such compounds typically involves the reaction of an amine (in this case, 2-(trifluoromethyl)aniline) with a carboxylic acid derivative of the benzisothiazole moiety. This could be achieved through a condensation reaction using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Potential Applications
Compounds with benzisothiazole and trifluoromethylphenyl groups may exhibit biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties, due to the presence of these pharmacophores. The trifluoromethyl group often enhances lipophilicity and metabolic stability, while the benzisothiazole core can interact with biological targets.
Research Findings
While specific research findings on 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide are not available, related compounds have shown promising biological activities. For example, compounds with similar structures have been studied for their potential as anti-cancer and anti-diabetic agents .
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl chloride | C9H6ClNO4S | 259.67 | Pharmaceutical Intermediate |
| 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid | C9H7NO5S | 241.22 | Pharmaceutical Intermediate |
| Hypothetical Propanamide Derivative | Estimated | Estimated | Potential Biological Activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume